Mass Spectrometric Discrimination: Sinapyl Alcohol-d3 (+3 Da Shift) Enables Baseline-Resolved Quantitation vs Unlabeled Analyte
Sinapyl alcohol-d3 incorporates three deuterium atoms, increasing its molecular weight from 210.23 g/mol (unlabeled sinapyl alcohol) to 213.24 g/mol . This +3 Da mass shift is sufficient to place the [M+H]⁺ ion of the deuterated internal standard outside the natural M+2 isotopic envelope of the unlabeled analyte, thereby minimizing isotopic cross-talk interference during selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) acquisition [1]. In contrast, a singly deuterated analog (+1 Da) would experience significant interference from the naturally occurring ¹³C₂ isotopologue of the analyte, potentially compromising assay linearity and accuracy at low analyte concentrations [1]. The +3 Da differentiation is therefore optimal for achieving baseline-resolved quantitation without the confounding effects of natural abundance isotopic overlap.
| Evidence Dimension | Molecular Weight and Isotopic Distinction |
|---|---|
| Target Compound Data | Sinapyl alcohol-d3: 213.24 g/mol (+3 Da shift) |
| Comparator Or Baseline | Unlabeled sinapyl alcohol: 210.23 g/mol (native); Singly deuterated analog: +1 Da shift |
| Quantified Difference | +3 Da (Target) vs +1 Da (Comparator) |
| Conditions | ESI-LC-MS/MS; class-level inference based on principles of stable isotope dilution mass spectrometry |
Why This Matters
The +3 Da mass shift ensures the internal standard signal falls outside the natural isotopic distribution of the target analyte, eliminating a major source of quantitative inaccuracy in LC-MS/MS assays.
- [1] Duxbury, K., Owen, L., Gillingwater, S., & Keevil, B. (2008). Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement. Annals of Clinical Biochemistry, 45(2), 210–212. View Source
